molecular formula C26H23BrN4O2S B11077804 1-[8-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone

1-[8-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone

Cat. No.: B11077804
M. Wt: 535.5 g/mol
InChI Key: XNKZMFSQPGDQOB-UHFFFAOYSA-N
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Description

1-[8-(4-BROMOPHENYL)-1-(4-METHOXYPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]-1-ETHANONE is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of bromophenyl, methoxyphenyl, and phenyl groups, along with a thia-tetraazaspirodecadiene core. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(4-BROMOPHENYL)-1-(4-METHOXYPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]-1-ETHANONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as bromophenyl and methoxyphenyl derivatives, followed by their coupling with a thia-tetraazaspirodecadiene core under specific conditions. Common reagents used in these reactions include brominating agents, methoxylating agents, and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[8-(4-BROMOPHENYL)-1-(4-METHOXYPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

1-[8-(4-BROMOPHENYL)-1-(4-METHOXYPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[8-(4-BROMOPHENYL)-1-(4-METHOXYPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]-1-ETHANONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)ethanol: A simpler compound with a bromophenyl group.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound featuring a bromophenyl group and a thiazole ring.

Uniqueness

1-[8-(4-BROMOPHENYL)-1-(4-METHOXYPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]-1-ETHANONE is unique due to its spirocyclic structure and the combination of multiple aromatic groups. This structural complexity can result in unique chemical and biological properties, distinguishing it from simpler analogs.

Properties

Molecular Formula

C26H23BrN4O2S

Molecular Weight

535.5 g/mol

IUPAC Name

1-[8-(4-bromophenyl)-4-(4-methoxyphenyl)-10-phenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl]ethanone

InChI

InChI=1S/C26H23BrN4O2S/c1-18(32)25-29-31(22-12-14-23(33-2)15-13-22)26(34-25)17-16-24(19-8-10-20(27)11-9-19)28-30(26)21-6-4-3-5-7-21/h3-15H,16-17H2,1-2H3

InChI Key

XNKZMFSQPGDQOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2(S1)CCC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC

Origin of Product

United States

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